molecular formula C14H19NO4S B5650642 ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B5650642
M. Wt: 297.37 g/mol
InChI Key: TVAQALWFSOMMDO-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thieno[2,3-c]pyran ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thienopyran compounds.

Scientific Research Applications

ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    THIENO[2,3-C]PYRAN-3-CARBOXYLATE: A similar compound with a different substitution pattern.

    DIMETHYL-THIENO[2,3-C]PYRAN: Another related compound with variations in the functional groups.

Uniqueness

ETHYL 2-ACETAMIDO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is unique due to its specific acetylamido and ethyl ester functional groups, which confer distinct chemical and biological properties compared to other thienopyran derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-5-18-13(17)11-9-6-14(3,4)19-7-10(9)20-12(11)15-8(2)16/h5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAQALWFSOMMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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